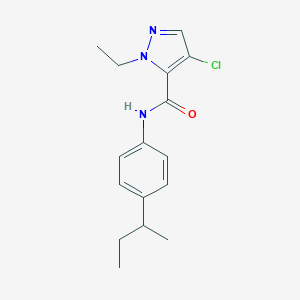
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, commonly known as DMAPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAPB belongs to the class of benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
DMAPB exerts its biological effects by modulating various signaling pathways in the cell. DMAPB has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. Inhibition of NF-κB by DMAPB leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
DMAPB has also been found to inhibit the PI3K/Akt/mTOR signaling pathway by blocking the phosphorylation of Akt and mTOR. Inhibition of this pathway by DMAPB leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPB has been found to exhibit anti-inflammatory and anti-cancer properties in various animal models. Inhibition of NF-κB by DMAPB leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This leads to a reduction in inflammation and immune response.
DMAPB has also been found to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Induction of apoptosis by DMAPB leads to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPB has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB and has been found to exhibit anti-inflammatory and anti-cancer properties in various animal models. DMAPB is also relatively stable and can be stored for long periods without degradation.
However, there are also limitations to the use of DMAPB in lab experiments. DMAPB is a complex molecule that requires expertise in organic chemistry for synthesis. DMAPB is also relatively expensive and may not be readily available for all researchers.
Direcciones Futuras
For the study of DMAPB include the development of more efficient synthesis methods and the exploration of its potential in the treatment of other diseases.
Métodos De Síntesis
DMAPB can be synthesized through a multistep reaction process. The first step involves the reaction of 2,4-dimethoxyacetophenone with 4-nitrobenzaldehyde to form the intermediate product, 2-acetyl-4,5-dimethoxy-4'-nitrochalcone. The intermediate product is then reacted with 4-nitro-1H-pyrazole-1-carbaldehyde to obtain the final product, DMAPB. The synthesis of DMAPB is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DMAPB has been extensively studied for its anti-inflammatory and anti-cancer properties. Studies have shown that DMAPB can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. Inhibition of NF-κB by DMAPB has been found to reduce inflammation in various animal models of inflammatory diseases such as colitis, arthritis, and sepsis.
DMAPB has also been found to exhibit anti-cancer properties. Studies have shown that DMAPB can induce apoptosis (programmed cell death) in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. DMAPB has been found to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and leukemia.
Propiedades
Nombre del producto |
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide |
|---|---|
Fórmula molecular |
C21H20N4O6 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
N-(2-acetyl-4,5-dimethoxyphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H20N4O6/c1-13(26)17-8-19(30-2)20(31-3)9-18(17)23-21(27)15-6-4-14(5-7-15)11-24-12-16(10-22-24)25(28)29/h4-10,12H,11H2,1-3H3,(H,23,27) |
Clave InChI |
DOWFVOYSOIUKJK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])OC)OC |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B213736.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)

![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)

![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)


